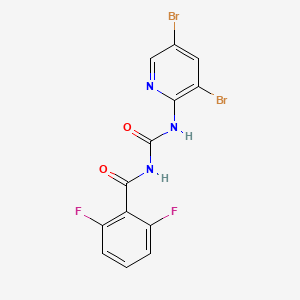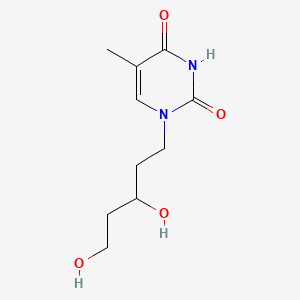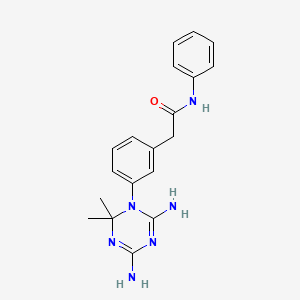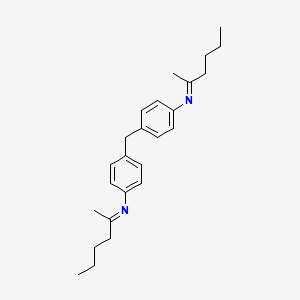
Benzenamine, 4,4'-methylenebis[N-(1-methylpentylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis[n-(1-methylpentylidene)aniline] is an organic compound with the molecular formula C25H34N2 It is a derivative of aniline and is characterized by the presence of two aniline groups connected by a methylene bridge, with each aniline group further substituted by a 1-methylpentylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[n-(1-methylpentylidene)aniline] typically involves the condensation reaction between 4,4’-methylenedianiline and 1-methylpentanal. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bonds. The general reaction scheme is as follows:
[ \text{4,4’-Methylenedianiline} + \text{1-Methylpentanal} \rightarrow \text{4,4’-Methylenebis[n-(1-methylpentylidene)aniline]} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis[n-(1-methylpentylidene)aniline] may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis[n-(1-methylpentylidene)aniline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the imine bonds can yield the corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives, depending on the substituent introduced.
Scientific Research Applications
4,4’-Methylenebis[n-(1-methylpentylidene)aniline] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis[n-(1-methylpentylidene)aniline] involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenedianiline: Lacks the 1-methylpentylidene substitution, making it less sterically hindered.
4,4’-Methylenebis[N,N-dimethylaniline]: Contains N,N-dimethyl groups instead of 1-methylpentylidene groups, affecting its reactivity and solubility.
Uniqueness
4,4’-Methylenebis[n-(1-methylpentylidene)aniline] is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
67599-06-8 |
|---|---|
Molecular Formula |
C25H34N2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[4-[[4-(hexan-2-ylideneamino)phenyl]methyl]phenyl]hexan-2-imine |
InChI |
InChI=1S/C25H34N2/c1-5-7-9-20(3)26-24-15-11-22(12-16-24)19-23-13-17-25(18-14-23)27-21(4)10-8-6-2/h11-18H,5-10,19H2,1-4H3 |
InChI Key |
JDKFIBYYGNZCBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C(C)CCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



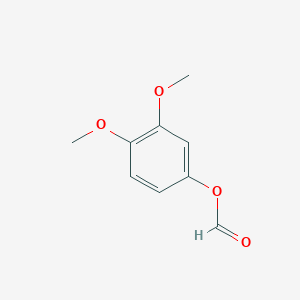
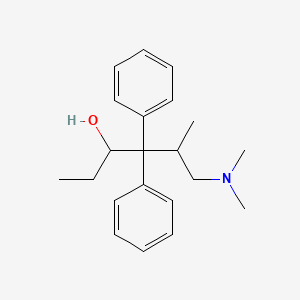
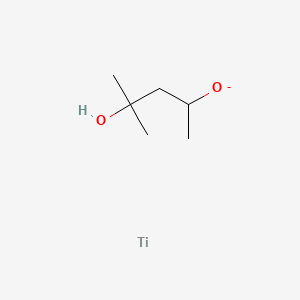
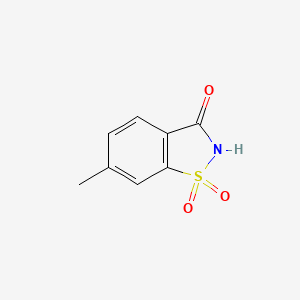
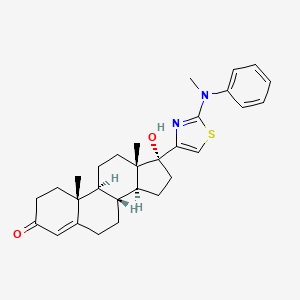
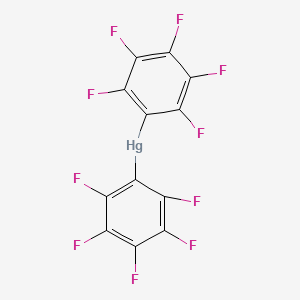
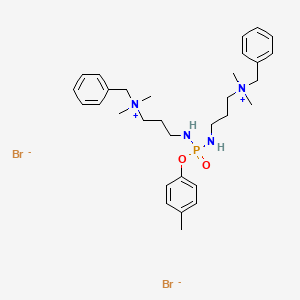

![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)

